2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione is an organic compound characterized by its unique structure, which consists of a furan ring fused to an indene-1,3-dione framework. The compound is identified by the CAS number 29874-41-7 and has the molecular formula with a molecular weight of approximately 224.21 g/mol. This compound has garnered attention in various fields, including organic chemistry and medicinal research, due to its potential biological activities and versatility as a synthetic intermediate.
The synthesis of 2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione typically involves the condensation of furan-2-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is generally facilitated by bases such as sodium hydroxide or potassium carbonate.
The molecular structure of 2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione features a furan ring attached to an indene-1,3-dione core. The canonical SMILES representation of this compound is C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)C2=O
.
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione is involved in several significant chemical reactions:
These reactions highlight the compound's reactivity and potential for further functionalization.
The mechanism of action for 2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione involves its interaction with specific biological targets, such as enzymes or receptors. The compound can form both covalent and non-covalent interactions with these targets, modulating various biological pathways.
The interactions often lead to changes in enzyme activity or receptor function, which may contribute to its observed biological activities, including potential antimicrobial and anticancer properties .
These properties influence its handling and application in laboratory settings .
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione has several notable applications across different scientific domains:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: